molecular formula C9H6BrN3 B13546378 2-Bromo-5-(pyridin-3-YL)pyrazine

2-Bromo-5-(pyridin-3-YL)pyrazine

Cat. No.: B13546378
M. Wt: 236.07 g/mol
InChI Key: GMXYQKQBXAJMIT-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-yl)pyrazine (CAS 1159819-77-8) is a high-purity heteroaromatic building block designed for advanced pharmaceutical research and discovery. This compound features a pyrazine ring bearing a reactive bromine atom and a pyridin-3-yl substituent, making it a versatile intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions . This scaffold is of significant value in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for targeted therapies. Pyrazine and pyridine derivatives are established components in drugs targeting various diseases, and this bromo-functionalized analog serves as a key precursor in the development of such molecules . Research applications include its use as a core structure in the exploration of kinase inhibitors for anticancer research and in the design of new anti-tubercular agents, where pyrazinamide derivatives have shown potent activity . The presence of both nitrogen-rich rings allows for diverse intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-5-pyridin-3-ylpyrazine

InChI

InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H

InChI Key

GMXYQKQBXAJMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=N2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 2-Bromo-5-(pyridin-3-YL)pyrazine

The construction of 2-Bromo-5-(pyridin-3-yl)pyrazine is achieved through several strategic synthetic routes. These methods often involve the careful assembly of precursor molecules and the utilization of advanced catalytic systems to form the key pyridyl-pyrazine linkage.

Precursor Synthesis and Intermediate Derivatization

The foundation of any successful synthesis lies in the preparation of its precursors. For 2-Bromo-5-(pyridin-3-yl)pyrazine, the synthesis of starting materials like 2,5-dibromopyrazine (B1339098) is a common initial step. This can be achieved through various bromination techniques applied to a pyrazine (B50134) core. Another key precursor is a suitable pyridine (B92270) derivative, often a pyridinylboronic acid or a related organometallic species, which is necessary for the subsequent cross-coupling reaction.

In some synthetic pathways, derivatization of intermediates is crucial. For instance, a pyrazine precursor might be functionalized with a group that can be later converted to a bromine atom, or a pyridine moiety might be modified to enhance its reactivity in the coupling step.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl-Pyrazine Bond Formation

The formation of the carbon-carbon bond between the pyridine and pyrazine rings is a pivotal step in the synthesis of 2-Bromo-5-(pyridin-3-yl)pyrazine. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation. wikipedia.orglibretexts.org These reactions offer high efficiency, functional group tolerance, and predictable stereochemistry.

The Suzuki-Miyaura coupling is a widely employed method for forging the pyridyl-pyrazine bond. libretexts.orgnih.gov This reaction typically involves the coupling of a bromopyrazine derivative with a pyridinylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's yield and efficiency. acs.orgrsc.org

A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been successfully used. nih.govnih.gov The selection of phosphine (B1218219) ligands is also critical, with bulky and electron-rich ligands often providing superior results. nih.gov The reaction is typically carried out in a mixed solvent system, such as a combination of an organic solvent and an aqueous base solution. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventYield
2,5-Dibromopyrazine3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterModerate
2-Bromopyrazine3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/WaterGood to Excellent

This table is a generalized representation. Actual yields depend on specific substrate and reaction conditions.

While primarily known for C-N bond formation, the principles of Buchwald-Hartwig amination can be adapted for certain synthetic transformations involving pyrazine derivatives. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgresearchgate.net In the context of 2-Bromo-5-(pyridin-3-yl)pyrazine synthesis, this might be employed to introduce an amino group onto the pyrazine ring, which could then be further transformed. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under milder conditions. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions on the Pyrazine Core

The bromine atom on the 2-Bromo-5-(pyridin-3-yl)pyrazine molecule is susceptible to nucleophilic substitution. libretexts.org This reactivity allows for the introduction of a variety of functional groups at this position. Common nucleophiles include alkoxides, amines, and thiols. The electron-deficient nature of the pyrazine ring facilitates these substitution reactions. youtube.com For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-(pyridin-3-yl)pyrazine. The conditions for these reactions, such as solvent and temperature, are chosen to optimize the yield and minimize side reactions.

Regioselective Bromination of Pyrazine Derivatives

The introduction of a bromine atom at a specific position on the pyrazine ring is a key synthetic challenge. Regioselective bromination of a pre-formed 5-(pyridin-3-yl)pyrazine would be a direct route to the target compound. Various brominating agents and conditions can be employed to achieve the desired regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or a strong acid can lead to selective bromination. The electronic properties of the substituent already present on the pyrazine ring (in this case, the pyridin-3-yl group) will direct the position of the incoming bromine atom. In some cases, N-oxide activation of the pyrazine ring can be used to control the regioselectivity of halogenation. nih.gov

Alternative Synthetic Routes and Their Comparative Analysis

The primary route to heteroaromatic biaryls like 2-Bromo-5-(pyridin-3-yl)pyrazine involves metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-carbon bond between the pyrazine and pyridine rings. Key alternative strategies include the Suzuki-Miyaura and Stille coupling reactions.

The Suzuki-Miyaura coupling is a widely employed method that typically involves the reaction of a halo-pyrazine (like 2,5-dibromopyrazine) with a pyridineboronic acid or ester. A patent describes a general method for preparing halopyridin-3-yl-boronic acids and esters through regioselective lithiation and subsequent reaction with triisopropylborate, which can serve as key building blocks for such couplings. researchgate.net The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.com

The Stille coupling provides another powerful route, utilizing an organotin reagent. For instance, 5-bromo-2,2'-bipyridine (B93308) has been synthesized by the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org A similar strategy could be envisioned for the target molecule, coupling 2,5-dibromopyrazine with a 3-stannylpyridine derivative. These reactions are known for their tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback.

A comparative analysis of these common cross-coupling methods is presented below.

FeatureSuzuki-Miyaura CouplingStille Coupling
Reactants Aryl/heteroaryl halide + Boronic acid/esterAryl/heteroaryl halide + Organostannane
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Palladium complex (e.g., Pd(PPh₃)₄)
Advantages Boronic acids are generally stable, commercially available, and have low toxicity. Reaction conditions are relatively mild. mdpi.comTolerant of a wide variety of functional groups; reactions are often high-yielding. acs.org
Disadvantages Boronic acids can sometimes undergo side reactions like protodeboronation.Toxicity and difficulty in removing organotin byproducts.
Typical Yields Moderate to good. mdpi.comGenerally high, ranging from 70-90% in similar systems. acs.org

Post-Synthetic Functionalization of 2-Bromo-5-(pyridin-3-YL)pyrazine

The structure of 2-Bromo-5-(pyridin-3-yl)pyrazine is amenable to a variety of post-synthetic modifications, allowing for the generation of diverse chemical libraries.

The bromine atom on the pyrazine ring is a versatile handle for introducing new functional groups, primarily through metal-catalyzed cross-coupling reactions. sci-hub.se

Suzuki Coupling: The C-Br bond can be readily functionalized by reacting it with various aryl or heteroaryl boronic acids to introduce new carbon-based substituents. This approach is widely used for creating complex biaryl and heteroaryl structures. mdpi.com

Ullmann Coupling: This copper-catalyzed reaction is particularly useful for forming carbon-nitrogen bonds. The bromine atom can be displaced by amines, allowing for the synthesis of amino-pyrazine derivatives. mdpi.com A study on bromo-substituted polymers demonstrated the conversion of a C-Br bond to a C-N bond via an Ullmann coupling with aniline, using copper iodide and L-proline as a ligand. mdpi.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups by coupling the bromo-pyrazine with a terminal alkyne in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: A palladium-catalyzed alternative to the Ullmann reaction for C-N bond formation, often proceeding under milder conditions with a broader substrate scope.

The table below summarizes these key transformations.

ReactionReagents/CatalystBond Formed
Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseC-C
Ullmann CouplingR-NH₂, Cu catalyst, LigandC-N
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C (sp)
Buchwald-Hartwig AminationR-NH₂, Pd catalyst, Ligand, BaseC-N

The pyridine ring offers sites for further functionalization. The nitrogen atom is the most reactive site towards electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of pyridinium (B92312) salts. This introduces a permanent positive charge and significantly changes the molecule's properties.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and resistant to electrophilic substitution, the reaction can be forced under harsh conditions. The directing effects of the existing pyrazinyl substituent would influence the position of substitution.

The two nitrogen atoms in the pyrazine ring are less basic than the pyridine nitrogen and are generally less reactive. However, they can undergo reactions under specific conditions.

N-Oxidation: Similar to the pyridine ring, the pyrazine nitrogens can be oxidized, although this typically requires stronger oxidizing agents due to the lower basicity of the pyrazine nitrogens.

Quaternization: Alkylation of the pyrazine nitrogens is also possible but is more difficult to achieve than on the pyridine ring.

Green Chemistry Principles in the Synthesis of Pyrazinyl-Pyridyl Systems

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like pyrazinyl-pyridyl systems. nih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient. rasayanjournal.co.in

Key green approaches applicable to the synthesis of these systems include:

Microwave-Assisted Synthesis: Using microwave irradiation instead of conventional heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives include water, supercritical fluids, or ionic liquids, which are non-flammable and have low volatility. rasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts minimizes waste and allows reactions to proceed under milder conditions. nih.gov

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form the final product improves atom economy and reduces the number of purification steps required. rasayanjournal.co.in

Solventless Approaches: Performing reactions without a solvent, for example by using mechanical methods like ball milling, can significantly reduce environmental impact. rasayanjournal.co.in

The following table compares conventional and green synthetic approaches.

AspectConventional SynthesisGreen Synthesis
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, Ultrasonication rasayanjournal.co.in
Solvents Often uses volatile, toxic organic solventsWater, ionic liquids, or solvent-free conditions rasayanjournal.co.in
Reaction Time Often several hours to daysTypically minutes to a few hours nih.gov
Waste Generation Can generate significant amounts of wasteMinimized through catalysis and high atom economy reactions rasayanjournal.co.in
Yields VariableOften higher yields nih.gov

By integrating these principles, the synthesis of 2-Bromo-5-(pyridin-3-yl)pyrazine and related compounds can be made more sustainable and economically viable.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. For 2-Bromo-5-(pyridin-3-YL)pyrazine, both ¹H and ¹³C NMR spectra would be required. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms. Techniques such as COSY, HSQC, and HMBC would further elucidate the complete bonding framework. Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. For 2-Bromo-5-(pyridin-3-YL)pyrazine, HRMS would be used to verify the expected molecular formula of C₉H₅BrN₄. The experimental mass-to-charge ratio (m/z) would need to be compared with the calculated theoretical value.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For 2-Bromo-5-(pyridin-3-YL)pyrazine, these techniques would be expected to show absorption bands corresponding to the C-H, C=N, and C=C stretching and bending vibrations of the pyrazine (B50134) and pyridine (B92270) rings, as well as the C-Br stretching frequency. A comparative analysis of the IR and Raman spectra would provide complementary information due to their different selection rules.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the crystal packing of 2-Bromo-5-(pyridin-3-YL)pyrazine. The successful growth of a suitable single crystal is a prerequisite for this analysis.

Chiroptical Spectroscopy for Stereochemical Purity (if applicable to derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is relevant for chiral molecules. While 2-Bromo-5-(pyridin-3-YL)pyrazine itself is achiral, this technique would become important for the analysis of any chiral derivatives that might be synthesized from it.

The absence of published research detailing the synthesis and characterization of 2-Bromo-5-(pyridin-3-YL)pyrazine means that the specific data points required to populate the sections and tables of this advanced spectroscopic analysis are not available. The scientific community relies on the dissemination of such data in peer-reviewed journals and databases to build upon existing knowledge. Until such a publication becomes available, a comprehensive and scientifically accurate article on the spectroscopic properties of this compound cannot be constructed.

Mechanistic Organic Reaction Studies

Elucidation of Reaction Mechanisms in Halogenated Pyrazine (B50134) Transformations

The transformation of halogenated pyrazines, such as 2-Bromo-5-(pyridin-3-YL)pyrazine, is predominantly governed by transition metal-catalyzed cross-coupling reactions. The bromine atom on the pyrazine ring is a key reactive site, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general mechanisms for these transformations, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are well-established for a wide range of aryl halides, including structurally similar bromo-N-heterocycles. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling , which forms a new C-C bond, proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the 2-Bromo-5-(pyridin-3-YL)pyrazine to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle. The subsequent step is transmetalation , where a boronic acid or its ester derivative transfers an organic group to the palladium center, a process typically facilitated by a base. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle. wikipedia.org

Similarly, the Buchwald-Hartwig amination facilitates the formation of a C-N bond. wikipedia.orglibretexts.org The catalytic cycle also begins with the oxidative addition of the bromo-pyrazine to a Pd(0) catalyst. An amine then coordinates to the resulting palladium complex, and following deprotonation by a base, a palladium-amido complex is formed. Reductive elimination from this complex yields the aminated product and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org A potential side reaction in this process is the β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material. wikipedia.org

Role of Catalysts in Cross-Coupling Reactions of 2-Bromo-5-(pyridin-3-YL)pyrazine

The success of cross-coupling reactions involving 2-Bromo-5-(pyridin-3-YL)pyrazine is critically dependent on the choice of catalyst and its associated ligands. Palladium-based catalysts are the most extensively used for these transformations. youtube.comorganic-chemistry.org

In Suzuki-Miyaura reactions , a variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). nih.govnih.gov The choice of ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction. For electron-deficient substrates like 2-Bromo-5-(pyridin-3-YL)pyrazine, electron-rich and bulky phosphine (B1218219) ligands are often preferred. Examples of such ligands that have proven effective in the coupling of similar heteroaryl halides include triphenylphosphine (B44618) (PPh₃), and more advanced biarylphosphine ligands like XPhos and SPhos. youtube.com The use of these ligands can lead to higher yields and allow for reactions to proceed under milder conditions. nih.gov

For Buchwald-Hartwig amination , the development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of the reaction. youtube.com Early catalyst systems utilized ligands like P(o-tolyl)₃. wikipedia.org However, the introduction of bulky, electron-rich biarylphosphine ligands by Buchwald and others has significantly improved the catalytic activity. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are now commonly used. youtube.com These ligands are adept at promoting the key steps of oxidative addition and reductive elimination, even with challenging substrates. The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also a critical parameter that influences the reaction outcome. researchgate.net

Below is a representative table illustrating typical catalyst systems used in Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous bromo-N-heterocycles.

Reaction TypeCatalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Suzuki-MiyauraPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O80-100
Suzuki-MiyauraPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-110
Buchwald-HartwigPd₂(dba)₃XPhosNaOtBuToluene80-110
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Dioxane100

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The kinetic and thermodynamic profiles of the synthetic pathways involving 2-Bromo-5-(pyridin-3-YL)pyrazine are crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.

Kinetic studies of palladium-catalyzed cross-coupling reactions often reveal that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. mdpi.com The rate of this step is influenced by the nature of the halide (with the reactivity order typically being I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic properties of the phosphine ligand. For a substrate like 2-Bromo-5-(pyridin-3-YL)pyrazine, the electron-deficient nature of the pyrazine ring is expected to facilitate the oxidative addition step. The reaction rate can also be influenced by the concentrations of the catalyst, substrate, and base. mdpi.com

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the detailed reaction pathways of complex organic transformations. nih.govarxiv.org For reactions involving 2-Bromo-5-(pyridin-3-YL)pyrazine, DFT calculations can provide insights into:

Reaction Intermediates and Transition States: DFT can be used to model the geometries and energies of the various intermediates and transition states along the catalytic cycle. This allows for a detailed mapping of the potential energy surface of the reaction. nih.govarxiv.org

Activation Energies: By calculating the energies of the transition states relative to the preceding intermediates, the activation barriers for each elementary step (oxidative addition, transmetalation, reductive elimination) can be determined. This helps in identifying the rate-determining step and understanding how different catalysts and ligands might influence the reaction rate. nih.gov

Ligand Effects: Computational models can elucidate the role of phosphine ligands in stabilizing the palladium catalyst and modulating its reactivity. The steric bulk and electronic properties of the ligands can be systematically varied in silico to predict their effect on the catalytic performance. youtube.com

For instance, DFT studies on the Suzuki-Miyaura coupling of similar brominated heterocycles have helped in understanding the preference for certain reaction pathways and the role of the base in the transmetalation step. nih.gov Similarly, computational investigations of the Buchwald-Hartwig amination have provided a deeper understanding of the factors controlling the efficiency of the reductive elimination step. researchgate.net

Computational and Theoretical Chemistry of 2 Bromo 5 Pyridin 3 Yl Pyrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 2-Bromo-5-(pyridin-3-YL)pyrazine, such studies would provide invaluable insights.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its relative stability. A DFT analysis of 2-Bromo-5-(pyridin-3-YL)pyrazine would involve optimizing its geometry to find the most stable conformation. This would yield crucial data on bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and pyrazine (B50134) rings. At present, specific DFT-calculated geometric parameters for this compound have not been reported in scientific literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key indicators of its electrophilic and nucleophilic sites. An FMO analysis for 2-Bromo-5-(pyridin-3-YL)pyrazine would be instrumental in predicting its behavior in chemical reactions. However, specific HOMO and LUMO energy values and their corresponding orbital plots for this compound are not currently available.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and flexibility. For 2-Bromo-5-(pyridin-3-YL)pyrazine, MD simulations could reveal the rotational dynamics around the single bond connecting the pyridine and pyrazine rings and how these motions are influenced by solvent and temperature. Such conformational studies are yet to be published.

Theoretical Prediction of Reactivity and Selectivity Profiles

Building upon DFT and FMO analyses, theoretical predictions can be made about the reactivity and selectivity of 2-Bromo-5-(pyridin-3-YL)pyrazine. This would involve calculating reactivity descriptors such as electrostatic potential maps, which would highlight electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. These specific predictive profiles for the title compound are not documented in the available literature.

In Silico Modeling for Intermolecular Interactions

Understanding how a molecule interacts with other molecules is crucial for predicting its behavior in condensed phases and biological systems. In silico modeling techniques can be used to study potential hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions that 2-Bromo-5-(pyridin-3-YL)pyrazine might engage in. To date, no specific studies detailing the intermolecular interaction profile of this compound have been found.

Photophysical Property Simulations (e.g., Absorption and Emission Characteristics)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the photophysical properties of molecules, such as their UV-Vis absorption and fluorescence emission spectra. These simulations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved. For 2-Bromo-5-(pyridin-3-YL)pyrazine, such photophysical simulations would be highly valuable for its potential applications in materials science and optoelectronics, but this data is not yet available.

Exploration of Biological Activity and Mechanistic Insights

Molecular Target Identification and Binding Affinity Studies

There is no available information in the scientific literature regarding the molecular targets or binding affinity of 2-Bromo-5-(pyridin-3-YL)pyrazine.

Enzyme Inhibition Mechanisms (e.g., Kinases, Phosphatases)

No studies have been published that investigate the enzyme inhibition mechanisms of 2-Bromo-5-(pyridin-3-YL)pyrazine. While pyrazine-based molecules are known to be kinase inhibitors, there is no specific data for this compound. nih.gov

Receptor Modulation and Ligand-Binding Dynamics

There is no available data on the modulation of receptors or the ligand-binding dynamics of 2-Bromo-5-(pyridin-3-YL)pyrazine.

Cellular Pathway Interventions

There are no published studies on the effects of 2-Bromo-5-(pyridin-3-YL)pyrazine on cellular pathways.

Investigations into Anti-proliferative Mechanisms in Disease Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

No research has been conducted to investigate any potential anti-proliferative mechanisms of 2-Bromo-5-(pyridin-3-YL)pyrazine, such as the induction of apoptosis or cell cycle arrest in disease models.

Mechanisms of Antimicrobial Action (e.g., Inhibition of Bacterial Growth Factors, Membrane Disruption)

There is no information available regarding the mechanisms of antimicrobial action for 2-Bromo-5-(pyridin-3-YL)pyrazine. While some pyridine (B92270) compounds have shown antimicrobial activities, specific data for this pyrazine (B50134) derivative is absent. mdpi.com

Neurobiological Interaction Mechanisms (e.g., Neurotransmitter System Modulation, Neurotrophic Factor Signaling)

The neurobiological interaction mechanisms of 2-Bromo-5-(pyridin-3-YL)pyrazine have not been investigated in any published studies.

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

The exploration of the structure-activity relationship (SAR) for 2-bromo-5-(pyridin-3-yl)pyrazine and its analogs is crucial for understanding how chemical modifications influence their biological activity. While direct and extensive SAR studies on this specific parent compound are not widely published, valuable insights can be drawn from research on closely related pyrazine and pyridine-containing scaffolds, particularly those investigated as kinase inhibitors. The core structure of 2-bromo-5-(pyridin-3-yl)pyrazine presents several key regions for chemical modification: the pyrazine ring, the bromine substituent, and the pyridin-3-yl group.

The Pyrazine Core: The pyrazine ring is a common scaffold in medicinal chemistry and is recognized for its role in forming hydrogen bonds and participating in π-π stacking interactions with biological targets. Modifications to the pyrazine ring itself, such as the introduction of additional substituents, can significantly impact the molecule's electronic properties, solubility, and metabolic stability.

The Bromo Substituent: The bromine atom at the 2-position of the pyrazine ring is a key functional group. It serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, or alkyl groups. researchgate.net This allows for the systematic exploration of the chemical space around this position. From a biological standpoint, the bromine atom can act as a hydrogen bond acceptor and its size and lipophilicity can influence binding affinity. Replacement of the bromine with other halogens (e.g., chlorine, fluorine) or with different functional groups can modulate the compound's potency and selectivity.

The following interactive table summarizes the hypothetical impact of structural modifications on the biological activity of 2-bromo-5-(pyridin-3-yl)pyrazine analogs, based on principles extrapolated from related compounds.

Modification Site Modification Predicted Effect on Biological Activity Rationale based on Related Scaffolds
Pyrazine Ring (Position 6)Introduction of a methyl groupPotential increase in metabolic stability and steric influence on binding.Alkyl groups can block sites of metabolism and provide additional van der Waals interactions.
Bromo Substituent (Position 2)Replacement with an amino groupPotential for new hydrogen bonding interactions and altered solubility.Amino groups are potent hydrogen bond donors and can significantly change physicochemical properties. researchgate.net
Bromo Substituent (Position 2)Replacement with a small aryl group via Suzuki couplingExploration of new binding pockets and potential for increased potency through π-stacking.Suzuki coupling is a standard method for introducing aryl groups to explore hydrophobic regions of a binding site. researchgate.net
Pyridin-3-yl Moiety (Substitutions)Addition of a fluorine atomCan modulate pKa of the pyridine nitrogen and enhance binding affinity through polar interactions.Fluorine substitution is a common strategy in medicinal chemistry to improve potency and metabolic stability. mdpi.com
Pyridin-3-yl Moiety (Isomeric replacement)Replacement with pyridin-2-yl or pyridin-4-ylAlters the vector of the nitrogen lone pair, potentially leading to a loss or gain of key hydrogen bonding interactions.The geometry of the hydrogen bond acceptor is critical for kinase hinge-binding.

Design Principles for Enhanced Target Selectivity and Potency through Structural Modification

The design of novel analogs of 2-bromo-5-(pyridin-3-yl)pyrazine with enhanced target selectivity and potency is guided by established principles in medicinal chemistry, particularly those applied to the development of kinase inhibitors. The goal is to optimize the interactions of the ligand with the target protein while minimizing off-target effects.

Scaffold Hopping and Bioisosteric Replacement: One key design principle is "scaffold hopping," where the core pyrazine-pyridine structure is replaced with a different heterocyclic system that maintains the key pharmacophoric features. For instance, scaffolds like pyrido[3,4-b]pyrazine, imidazo[1,2-a]pyrazine, and pyrazolo[1,5-a]pyrimidine (B1248293) have been explored as bioisosteres for various kinase inhibitor designs. mdpi.comacs.orgresearchgate.net These alternative scaffolds can offer improved synthetic accessibility, different intellectual property space, and altered ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric replacement of specific functional groups is another powerful tool. For example, the bromine atom could be replaced with other groups of similar size and electronic character to fine-tune interactions. The pyridine ring could be replaced with other five- or six-membered heterocycles like pyrazole, isoxazole, or thiazole (B1198619) to explore different hydrogen bonding patterns and steric tolerances within the target's binding site. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking studies can predict how analogs of 2-bromo-5-(pyridin-3-yl)pyrazine might bind to the active site of a target kinase. These computational models can guide the design of modifications that enhance binding affinity by, for example, introducing groups that can form additional hydrogen bonds or occupy previously unexplored hydrophobic pockets. For many kinase inhibitors, the pyridine nitrogen is designed to interact with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. nih.gov

Improving Physicochemical Properties for Better Druglikeness: Beyond potency and selectivity, the design of new analogs must also consider their "druglikeness." This involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. Modifications to the 2-bromo-5-(pyridin-3-yl)pyrazine scaffold can be made to address these properties. For example, the introduction of polar groups can improve solubility, while the strategic blocking of potential metabolic hot-spots can increase the compound's half-life in the body.

The following interactive table outlines design principles for enhancing the properties of 2-bromo-5-(pyridin-3-yl)pyrazine analogs.

Design Principle Structural Modification Example Desired Outcome Rationale
Enhance PotencyIntroduction of a 2,5-difluorophenyl group at the 2-position (replacing bromine)Increased binding affinityFluorine atoms can form favorable orthogonal multipolar interactions with the protein backbone. mdpi.com
Improve SelectivityReplacement of the pyridin-3-yl group with a substituted pyrazoleAltered interaction profile to disfavor binding to off-target kinasesDifferent heterocycles present unique geometries and electronic distributions for hydrogen bonding and steric interactions. nih.gov
Increase Metabolic StabilityIntroduction of a methyl group on the pyrazine ringReduced susceptibility to oxidative metabolismBlocking metabolically labile positions can prolong the compound's duration of action.
Modulate SolubilityAddition of a morpholine (B109124) or piperazine (B1678402) moiety via the bromo-positionIncreased aqueous solubilityThese nitrogen-containing heterocycles are polar and can improve the overall solubility of the compound.
Scaffold HoppingReplacement of the pyrazine-pyridine core with a pyrrolo[1,2-a]pyrazine (B1600676) scaffoldNovel chemical space, potentially improved propertiesDifferent core structures can offer new interaction points and better overall profiles. researchgate.net

By systematically applying these SAR and design principles, medicinal chemists can rationally design and synthesize new analogs of 2-bromo-5-(pyridin-3-yl)pyrazine with optimized biological activity and pharmaceutical properties for potential therapeutic applications.

Advanced Research Applications

In Medicinal Chemistry Research and Drug Discovery

Scaffold Design for Novel Therapeutic Agents

The design of new drugs often relies on identifying molecular scaffolds that can be decorated with various functional groups to optimize biological activity. The pyridyl-pyrazine structure is considered a "privileged scaffold" due to its recurrence in bioactive compounds. This framework can be elaborated upon to target a wide array of proteins, including kinases, which are pivotal in cancer and inflammatory diseases. The bromine atom in 2-Bromo-5-(pyridin-3-YL)pyrazine is particularly amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a diverse range of substituents and the creation of large libraries of compounds for screening.

Hit-to-Lead Optimization Strategies

In the drug discovery process, "hit" compounds identified from initial high-throughput screening often have modest potency and suboptimal pharmacological properties. The process of transforming a hit into a "lead" compound with improved characteristics is known as hit-to-lead optimization. This stage involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties.

2-Bromo-5-(pyridin-3-YL)pyrazine is an ideal starting point for such optimization. The reactivity of the bromo-substituent allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by introducing different chemical groups. For instance, replacing the bromine with various aryl or alkyl groups can probe specific binding pockets in a target protein, leading to enhanced affinity and selectivity.

Table 1: Potential Modifications of 2-Bromo-5-(pyridin-3-YL)pyrazine in Hit-to-Lead Optimization

Reaction TypeReagentPotential New Functional GroupTherapeutic Goal
Suzuki CouplingArylboronic acidsAryl groupsExploring hydrophobic pockets, π-stacking
Buchwald-Hartwig AminationAminesAmino groupsIntroducing hydrogen bond donors/acceptors
Sonogashira CouplingTerminal alkynesAlkynyl groupsCreating rigid linkers, probing linear channels
Stille CouplingOrganostannanesVarious organic moietiesVersatile C-C bond formation

This table represents theoretical applications based on the known reactivity of brominated pyrazines.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. These small molecules are designed to interact with a specific target and can be used to validate its role in disease processes. The pyridyl-pyrazine core can be adapted to create such probes. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the 2-Bromo-5-(pyridin-3-YL)pyrazine scaffold (often by displacing the bromine), researchers can visualize and track the target protein within cells or pull it down for further analysis.

Rational Drug Design Methodologies Incorporating the Pyrazine-Pyridyl Core

Rational drug design relies on the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. The pyrazine-pyridyl core of 2-Bromo-5-(pyridin-3-YL)pyrazine provides a rigid framework that can be computationally modeled and docked into the active site of a protein. By understanding the key interactions between the scaffold and the protein, chemists can strategically modify the molecule to improve its binding properties. The bromine atom, in this context, offers a well-defined point for synthetic elaboration based on the insights gained from computational modeling.

In Materials Science and Optoelectronics

The electronic properties of nitrogen-containing heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Incorporation into Organic Electronic Devices (e.g., n-type Organic Field-Effect Transistors)

Organic field-effect transistors (OFETs) are key components of flexible and transparent electronics. These devices require materials with good charge transport properties. Pyrazine-containing molecules are known to exhibit electron-deficient characteristics, which makes them suitable for use as n-type semiconductors (materials that conduct electrons).

While specific studies on 2-Bromo-5-(pyridin-3-YL)pyrazine in this context are limited, related research on pyridyl pyrazine (B50134) polymers has shown their potential in OFETs. The synthesis of such polymers often involves the cross-coupling of brominated precursors. Therefore, 2-Bromo-5-(pyridin-3-YL)pyrazine could serve as a monomer or a building block for larger conjugated systems designed for electronic applications. The bromine atom would be the reactive site for polymerization reactions, allowing for the creation of polymers with a repeating pyridyl-pyrazine unit in the backbone. The electronic properties of the resulting polymer could be tuned by the choice of co-monomers, potentially leading to materials with high electron mobility for use in n-type OFETs.

Table 2: Potential Properties and Applications in Materials Science

PropertyPotential ApplicationRationale
Electron-deficient naturen-type semiconductor in OFETsPyrazine and pyridine (B92270) rings withdraw electron density.
Reactive bromine atomMonomer for polymerizationEnables synthesis of conjugated polymers.
Rigid, planar structureOrdered molecular packingFacilitates charge transport in thin films.

This table outlines potential applications based on the general properties of related pyrazine-based materials.

Development of Coordination Compounds and Metal-Organic Frameworks (MOFs) with Pyrazine-Pyridyl Ligands

The molecular architecture of 2-Bromo-5-(pyridin-3-YL)pyrazine, featuring two separate N-heterocyclic rings, positions it as an excellent candidate for use as a linker molecule in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine and pyridine rings can coordinate to one or more metal centers, creating extended one-, two-, or three-dimensional structures. rsc.orgresearchgate.net The design of these frameworks is a major focus of modern materials chemistry due to their potential applications in gas storage, separation, and catalysis. rsc.orgdtu.dk

The formation and dimensionality of MOFs are highly dependent on the geometry of the organic linker and the coordination preference of the metal ion. rsc.org Ligands containing pyrazine and pyridine moieties have been successfully used to construct diverse MOF architectures. For instance, pyrazine has been employed as a spacer ligand in conjunction with pyridine-2,6-dicarboxylate (B1240393) and Cu(II) ions to generate coordination polymers. rsc.orgresearchgate.net In such structures, the pyrazine bridges metal centers, contributing to the formation of the extended network.

Furthermore, more complex ligands incorporating multiple pyridyl-pyrazine units, such as 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), are known to act as effective bridging ligands for creating multimetallic complexes and frameworks. acs.org The resulting materials often exhibit interesting magnetic or photophysical properties. acs.org

The compound 2-Bromo-5-(pyridin-3-YL)pyrazine offers a unique advantage in this field. Not only can it act as a bridging ligand through its two nitrogenous rings, but the bromine atom also provides a site for post-synthetic modification. researchgate.netresearchgate.net This allows for the initial construction of a robust framework, which can then be chemically altered to introduce new functional groups, catalytic sites, or other desired properties. This dual functionality enables the rational design of highly sophisticated and task-specific materials.

Table 1: Examples of Pyrazine/Pyridine Ligands in MOF and Coordination Compound Synthesis

Ligand/SpacerMetal IonResulting Structure TypeReference
PyrazineCu(II)1D, 2D, or 3D MOFs rsc.orgresearchgate.net
4,4'-BipyridineCu(II)2D Network rsc.orgresearchgate.net
PyrazineCr(III)Post-synthetically modified MIL-101 researchgate.netresearchgate.net
2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz)Ru(II), Os(II)Bimetallic Complexes acs.org

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which alter the properties of light, are critical for applications in optoelectronics, optical data storage, and telecommunications. researchgate.net The development of molecules with large second-order NLO responses (high hyperpolarizability, β) is a significant area of research. Such properties often arise in molecules with strong intramolecular charge-transfer characteristics, typically designed as donor-π-acceptor (D-π-A) systems. researchgate.net

While the NLO properties of 2-Bromo-5-(pyridin-3-YL)pyrazine have not been specifically reported, its electronic structure suggests significant potential. Both pyrazine and pyridine rings are electron-deficient, but they can be incorporated into larger conjugated systems that exhibit NLO activity. Research into related materials provides a strong basis for this potential. For example, ruthenium acetylide complexes and coordination compounds containing pyrazine or pyridyl ligands have been investigated for their NLO properties, which are often linked to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netacs.org

Furthermore, dicyanamide-metal coordination compounds featuring ligands like tetra-2-pyridylpyrazine have shown promise for NLO applications. mdpi.com The key to unlocking the NLO potential of 2-Bromo-5-(pyridin-3-YL)pyrazine would be to use it as a building block for a larger, non-centrosymmetric molecule or material. The bromine atom is particularly suitable for this, as it can be replaced with strong electron-donating or electron-withdrawing groups via cross-coupling reactions to create the necessary D-π-A architecture. Theoretical studies on similar triazine derivatives confirm that such molecular engineering can lead to materials with substantial NLO character. acs.org The exploration of these synthetic pathways represents a promising, yet untapped, area of research for this compound.

In Catalysis and Ligand Design

The unique combination of a bidentate chelating scaffold and a reactive coupling site makes 2-Bromo-5-(pyridin-3-YL)pyrazine a versatile platform for the development of novel catalysts and ligands.

Development of New Catalytic Systems Using 2-Bromo-5-(pyridin-3-YL)pyrazine as a Ligand

The nitrogen atoms on the pyrazine and pyridine rings of 2-Bromo-5-(pyridin-3-YL)pyrazine can act as a bidentate ligand, chelating to a transition metal center. This is a common feature in many successful homogeneous catalysts. Pyridyl-pyrazine ligands have been used to create complexes with a variety of metals, including iridium and ruthenium, for applications in catalysis. liv.ac.uk

The bromine atom on the pyrazine ring provides a crucial site for synthetic modification. Using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the bromine can be substituted with a wide array of other functional groups. This allows 2-Bromo-5-(pyridin-3-YL)pyrazine to serve as a precursor to more elaborate ligand structures. These new ligands can be designed to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity for a specific chemical transformation.

Another advanced catalytic application is in the post-synthetic modification of MOFs. Porous frameworks like MIL-101 have been modified by coordinating nitrogen-containing ligands such as pyrazine or 4,4'-bipyridyl to their metal nodes. researchgate.netresearchgate.net This process introduces basic or catalytically active sites into the pores of the MOF, creating a heterogeneous catalyst that combines the benefits of high surface area and well-defined active centers. researchgate.net 2-Bromo-5-(pyridin-3-YL)pyrazine is an ideal candidate for such strategies, either by direct coordination or by first functionalizing it through the bromine atom before incorporating it into a framework.

Design of Chiral Catalysts (for asymmetric synthesis of derivatives)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While 2-Bromo-5-(pyridin-3-YL)pyrazine is itself an achiral molecule, it is a valuable scaffold for the synthesis of new chiral ligands.

The design of effective chiral catalysts often involves creating a well-defined, asymmetric environment around a metal center. This is typically achieved by using ligands that possess stereogenic centers or axial chirality. There are several established strategies for converting an achiral precursor like 2-Bromo-5-(pyridin-3-YL)pyrazine into a chiral ligand:

Attachment of a Chiral Auxiliary: The bromine atom can be used as an anchor point to attach a known chiral molecule via a cross-coupling reaction. This would place a chiral center in proximity to the metal-binding pyridyl-pyrazine core.

Use of Chiral Building Blocks: The molecule could be constructed from chiral starting materials. For instance, chiral diamines can be condensed with pyridine aldehydes to produce chiral Schiff base ligands that are highly effective in asymmetric catalysis. nih.gov

Creation of Atropisomerism: By introducing bulky groups via substitution at the bromine position and elsewhere on the rings, rotation around the bond connecting the pyrazine and pyridine rings could be restricted, potentially leading to stable, separable atropisomers which are axially chiral.

Once synthesized, these new chiral pyridyl-pyrazine ligands could be complexed with metals such as rhodium, iridium, or ruthenium for use in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and transfer hydrogenation. The modular nature of the synthesis, starting from 2-Bromo-5-(pyridin-3-YL)pyrazine, would allow for the creation of a library of related chiral ligands to screen for optimal performance in a given catalytic reaction. researchgate.netdp.tech

Future Research Directions and Translational Outlook

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The future development of analogs derived from 2-Bromo-5-(pyridin-3-YL)pyrazine hinges on the advancement of innovative and efficient synthetic strategies. The bromine atom on the pyrazine (B50134) ring is a key functional group that allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of a broad library of analogs.

Future work should focus on expanding the repertoire of known synthetic methods. While traditional palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are applicable, research into novel catalytic systems could offer improved yields, milder reaction conditions, and greater functional group tolerance. rsc.orgacs.org For instance, developing methods that utilize more earth-abundant metal catalysts, such as iron or nickel, could provide more cost-effective and sustainable synthetic routes.

Furthermore, the exploration of C-H activation techniques directly on the pyridine (B92270) or pyrazine rings could offer a more atom-economical approach to creating analogs, bypassing the need for pre-functionalized starting materials. google.com The synthesis of various pyrazine-2-carboxylic acid derivatives has been achieved using coupling agents like T3P (propyl phosphonic anhydride), demonstrating a viable pathway for creating amide-linked analogs with potential biological activities. rjpbcs.com A summary of potential synthetic reactions for generating analogs is presented in Table 1.

Table 1: Potential Synthetic Methodologies for Analog Development

Reaction Type Reagents/Catalysts Potential Outcome Reference
Stille Coupling Organostannanes, Palladium catalyst Introduction of alkyl, aryl, or other organic groups acs.org
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalysts Synthesis of aryleneethynyl pyrazine derivatives rsc.org
Grignard Reaction Grignard reagents (e.g., isopropyl magnesium chloride), DMF Formation of aldehyde functionalized intermediates google.com
Amide Coupling Carboxylic acids, T3P, Diisopropylethyl amine Creation of pyrazine-carboxamide derivatives rjpbcs.com
Bromination Brominating agents Synthesis of dibrominated bipyrimidines acs.org

Identification of Undiscovered Biological Targets and Pathways

The structural motifs within 2-Bromo-5-(pyridin-3-YL)pyrazine are prevalent in many biologically active molecules, suggesting a high probability of discovering novel therapeutic applications. A systematic investigation into its biological effects is a critical future direction.

High-throughput screening (HTS) of 2-Bromo-5-(pyridin-3-YL)pyrazine and its analog library against a wide array of biological targets could uncover unexpected activities. Based on the activities of similar heterocyclic compounds, several target classes are of particular interest. For example, various pyrimidine (B1678525) derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov Similarly, compounds featuring a pyrazine-oxazolidinone scaffold have been identified as selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers like glioma and acute myeloid leukemia. nih.gov

Future research should therefore include screening for activity against various protein kinases, as well as enzymes involved in metabolic pathways that are dysregulated in disease. Table 2 highlights potential biological targets for analogs of 2-Bromo-5-(pyridin-3-YL)pyrazine based on related structures.

Table 2: Potential Biological Targets and Pathways

Target Class Specific Example Associated Disease Reference Compound Class Reference
Tyrosine Kinases Bcr/Abl Kinase Chronic Myeloid Leukemia 5-Bromo-pyrimidine derivatives nih.gov
Metabolic Enzymes Mutant Isocitrate Dehydrogenase 1 (IDH1) Glioma, Acute Myeloid Leukemia 3-pyrazine-2-yl-oxazolidin-2-ones nih.gov
Bacterial Enzymes GlcN-6-P synthase Bacterial Infections Pyrazine-2-carboxylic acid derivatives rjpbcs.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and optimization of new drugs based on the 2-Bromo-5-(pyridin-3-YL)pyrazine scaffold. nih.govnih.gov These computational tools can process vast datasets to identify promising drug candidates more efficiently than traditional methods. springernature.com

Predictive models can be developed to forecast the biological activity and physicochemical properties of virtual analogs before they are synthesized. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be trained on data from screened analogs to predict the potency of new designs. researchgate.net ML algorithms, such as graph neural networks, can learn the complex relationships between a molecule's structure and its biological function, guiding the design of compounds with enhanced activity and selectivity. nih.gov

Furthermore, AI can be employed for de novo drug design, generating entirely new molecular structures based on the 2-Bromo-5-(pyridin-3-YL)pyrazine core that are optimized for specific biological targets. springernature.comresearchgate.net AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics and reducing the likelihood of late-stage failures. nih.govresearchgate.net

Exploration of Multifunctional Derivatives with Synergistic Activities

A promising area of future research is the design of multifunctional derivatives of 2-Bromo-5-(pyridin-3-YL)pyrazine that can modulate multiple biological targets simultaneously. Such compounds could offer synergistic therapeutic effects or combat drug resistance.

By combining pharmacophores from different drug classes into a single molecule, it may be possible to create hybrid compounds with unique activity profiles. For example, one could envision a derivative that incorporates features of a kinase inhibitor with moieties known to have antimicrobial properties, as has been observed in other pyrazine derivatives. rjpbcs.comnih.gov This could be particularly relevant for treating complex diseases like cancer, where targeting multiple pathways can lead to improved outcomes. The development of such multifunctional agents requires a deep understanding of the structure-activity relationships for each target and sophisticated synthetic strategies to combine the necessary chemical features.

Expansion into Emerging Areas of Chemical Biology and Materials Science

The utility of 2-Bromo-5-(pyridin-3-YL)pyrazine and its derivatives is not limited to medicinal chemistry. The unique properties of the pyrazine ring system also make it an attractive candidate for applications in chemical biology and materials science.

In chemical biology, pyrazine-based compounds can be developed as molecular probes to study biological processes. For instance, a pyrazine-derived disulfide-reducing agent, 2,3-bis(mercaptomethyl)pyrazine (BMMP), has been reported as a superior alternative to DTT for reducing disulfide bonds in proteins under biological conditions. rsc.org This suggests that analogs of 2-Bromo-5-(pyridin-3-YL)pyrazine could be functionalized to create novel reagents for proteomics and other biochemical studies.

In materials science, the photophysical properties of pyrazine derivatives are of significant interest. Research has shown that 2,5-di(aryleneethynyl)pyrazine derivatives exhibit promising optoelectronic properties. rsc.org These compounds have lower HOMO-LUMO gaps compared to benzene (B151609) analogs and have been used as electron-transporting dopants to enhance the efficiency of organic light-emitting diodes (OLEDs). rsc.org Future work could explore the synthesis of polymers and other advanced materials incorporating the 2-Bromo-5-(pyridin-3-YL)pyrazine core to develop novel materials with tailored electronic and optical properties.

Q & A

Q. What are the common synthetic routes for 2-bromo-5-(pyridin-3-yl)pyrazine, and how do reaction conditions influence yields?

Methodological Answer:

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between pyridin-3-yl trifluoromethanesulfonate and bromopyrazine derivatives (e.g., 2-bromopyrazine) under inert atmospheres (N₂/Ar) at 60–80°C. Typical yields range from 30–50% after silica gel chromatography .
  • Direct Bromination : Electrophilic bromination of 5-(pyridin-3-yl)pyrazine using Br₂ or CuBr₂ in polar aprotic solvents (e.g., DMF). Steric and electronic effects of the pyridinyl group can direct bromine to the 2-position .
  • Key Variables : Temperature, catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos), and stoichiometry of boronic acid/triflate partners significantly impact regioselectivity and purity.

Q. How is the molecular structure of 2-bromo-5-(pyridin-3-yl)pyrazine validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD using SHELXL for refinement. The pyrazine ring’s planarity and Br/pyridinyl substituent positions are confirmed via bond angles and torsional parameters .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Distinct aromatic signals for pyridinyl (δ 8.6–9.2 ppm) and pyrazine (δ 8.3–8.7 ppm) protons. Coupling constants (J = 1.5–4.8 Hz) confirm substitution patterns .
    • HRMS : Molecular ion peaks at m/z 260.08 (C₁₀H₇BrN₃) validate the formula .

Q. What reactivity patterns are expected for 2-bromo-5-(pyridin-3-yl)pyrazine in electrophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The pyridinyl group deactivates the pyrazine ring, directing electrophiles (e.g., NO₂⁺) to the less hindered 3- or 6-positions. Bromine further reduces reactivity at the 2-position .
  • Nucleophilic Aromatic Substitution (NAS) : Bromine can be displaced by strong nucleophiles (e.g., NH₃, amines) under high-temperature conditions (100–120°C) in DMSO .

Q. What purification techniques are optimal for isolating 2-bromo-5-(pyridin-3-yl)pyrazine?

Methodological Answer:

  • Flash Chromatography : Use silica gel with hexanes/ethyl acetate (3:1 to 1:1) gradients. Triethylamine (5% v/v) minimizes tailing caused by polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for XRD .

Advanced Research Questions

Q. How can coupling reaction yields for 2-bromo-5-(pyridin-3-yl)pyrazine be optimized in heteroaryl systems?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with bidentate ligands (e.g., dppf) to enhance turnover in electron-deficient pyrazine systems .
  • Solvent Optimization : Replace THF with dioxane or toluene to stabilize intermediates and reduce side reactions.
  • Microwave-Assisted Synthesis : Shorten reaction times (2–4 hrs vs. 24 hrs) while maintaining yields >40% .

Q. How should researchers resolve contradictions between crystallographic data and computational models for this compound?

Methodological Answer:

  • DFT Benchmarking : Compare calculated bond lengths/angles (e.g., B3LYP/6-311+G(d,p)) with XRD data. Discrepancies >0.05 Å suggest lattice packing effects or solvent inclusion .
  • NMR Crystallography : Combine solid-state NMR with XRD to assess dynamic vs. static disorder in the pyridinyl moiety .

Q. What computational methods predict the electronic effects of substituents on 2-bromo-5-(pyridin-3-yl)pyrazine?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Use Gaussian09 to calculate HOMO/LUMO energies. The pyridinyl group lowers LUMO (-2.1 eV), enhancing electrophilicity at the 3-position .
  • Charge Distribution Maps : NBO analysis in Q-Chem reveals Br’s σ-withdrawing effect, directing nucleophiles to the 5-position .

Q. What methodologies evaluate the biological activity of 2-bromo-5-(pyridin-3-yl)pyrazine in kinase inhibition?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ against GSK-3β or CDK5/p25 using ATP-competitive ELISA. IC₅₀ values <5 µM suggest therapeutic potential .
  • Molecular Docking : AutoDock Vina models predict binding to kinase ATP pockets via pyridinyl-Br interactions (ΔG ≈ -9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.